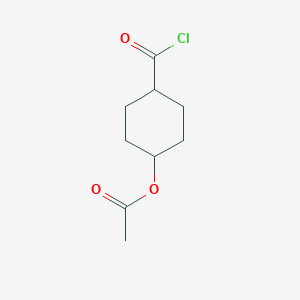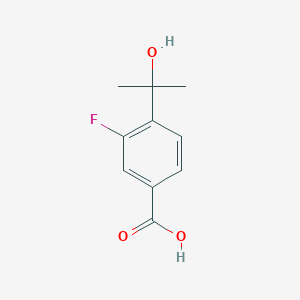![molecular formula C7H10O4 B13977482 2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)- CAS No. 133644-77-6](/img/structure/B13977482.png)
2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-oxooxolan-3-yl)methyl acetate, also known as 2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, is a chemical compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . This compound is characterized by its furanone ring structure, which is a five-membered lactone ring with an acetate group attached to it. It is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-oxooxolan-3-yl)methyl acetate typically involves the esterification of (5-oxooxolan-3-yl)methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of (5-oxooxolan-3-yl)methyl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (5-oxooxolan-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (5-oxooxolan-3-yl)methyl acetate oxide using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it to (5-hydroxyoxolan-3-yl)methyl acetate using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium halides, ammonia; often in polar aprotic solvents.
Major Products Formed:
Oxidation: (5-oxooxolan-3-yl)methyl acetate oxide.
Reduction: (5-hydroxyoxolan-3-yl)methyl acetate.
Substitution: Various substituted (5-oxooxolan-3-yl)methyl derivatives.
Wissenschaftliche Forschungsanwendungen
(5-oxooxolan-3-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and stability
Wirkmechanismus
The mechanism of action of (5-oxooxolan-3-yl)methyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cellular membranes and proteins, altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Oxetanes: These compounds also contain a four-membered ring structure but differ in their reactivity and applications.
Oxazoles: These heterocyclic compounds have a five-membered ring with one oxygen and one nitrogen atom.
Uniqueness: (5-oxooxolan-3-yl)methyl acetate stands out due to its unique furanone ring structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
133644-77-6 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
(5-oxooxolan-3-yl)methyl acetate |
InChI |
InChI=1S/C7H10O4/c1-5(8)10-3-6-2-7(9)11-4-6/h6H,2-4H2,1H3 |
InChI-Schlüssel |
GDDJOYKPVHIRLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1CC(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


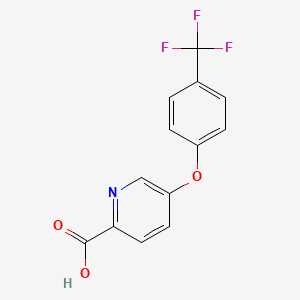
![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)
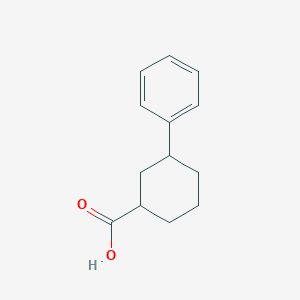
![6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13977432.png)
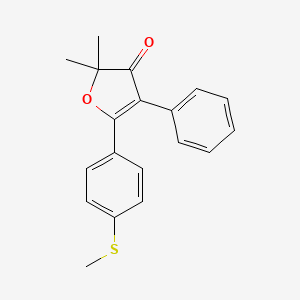

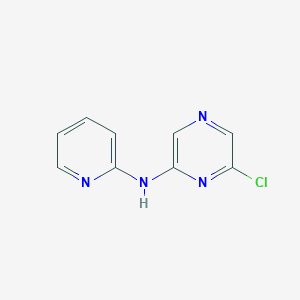
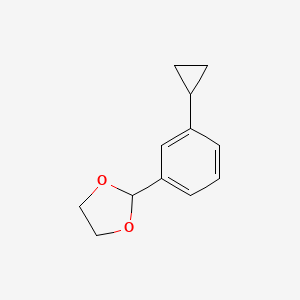
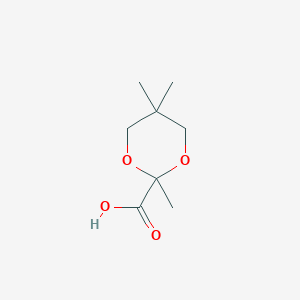
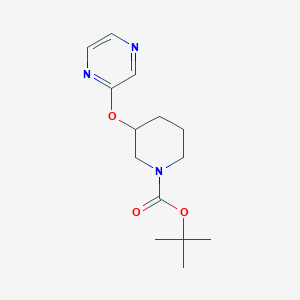
![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)

